Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-
Overview
Description
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is a chemical compound with the molecular formula C11H8BrNO2 . It is a derivative of Ethanone, which is a ketone, and is characterized by the presence of a bromine atom and an isoxazole ring .
Molecular Structure Analysis
The molecular structure of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can be analyzed using its IUPAC Standard InChI and InChIKey . These identifiers provide a standard way to encode the molecular structure of a compound and can be used to search for information about the compound in databases .Scientific Research Applications
Synthesis of Novel Compounds
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, serves as a precursor in the synthesis of various novel compounds. For instance, it has been used in the ultrasound-promoted synthesis of substituted pyrazoles and isoxazoles containing the sulphone moiety. These reactions, when carried out under ultrasonic conditions, showed that some reactions which could not proceed under silent conditions were enabled, leading to improvements in reaction times and high yields of the products. The synthesized compounds were characterized through elemental analyses, spectral data, and X-ray diffraction, indicating its utility in producing compounds with potential applications in different fields (Saleh & Abd El-Rahman, 2009).
Computational Studies and Molecular Docking
Ethanone derivatives have been subjects of computational studies to understand their chemical reactions and properties. A study on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, including the ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, provided insights through Density Functional Theory (DFT) calculations. These computational analyses included geometry optimizations, vibrational analysis, and molecular docking studies, suggesting potential inhibitory activity against targets like TPII, indicating their potential as anti-neoplastic agents (Erdogan & Erdoğan, 2019).
Synthesis of Anticonvulsant and Anti-inflammatory Compounds
The ethanone compound has been utilized in the synthesis of benzotriazole and benzofuran-based heterocycles, demonstrating significant anticonvulsant and anti-inflammatory activities. These synthesized compounds have been compared with selective COX-2 inhibitors, showing a mechanism of action that suggests their potential for medical applications in treating convulsions and inflammation (Dawood et al., 2006).
Contribution to Photoremovable Protecting Groups
Research into photoremovable protecting groups for carboxylic acids introduced a new protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), derived from ethanone compounds. This protecting group, when photolyzed, releases the acid with high yields, presenting a novel approach for the selective protection and deprotection of carboxylic acids, a crucial process in synthetic organic chemistry (Atemnkeng et al., 2003).
Properties
IUPAC Name |
2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-10(14)9-7-15-13-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNHGYQHCGJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131974-13-5 | |
Record name | 2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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